molecular formula C22H26N4O10 B1460696 18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol] CAS No. 81238-58-6

18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]

Cat. No.: B1460696
CAS No.: 81238-58-6
M. Wt: 506.5 g/mol
InChI Key: QWXPMOXJXQUNKI-UHFFFAOYSA-N
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Description

“18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]” is a chemical compound with the molecular formula C22H26N4O10 . It is also known as "5-(2,4-Dinitrophenylazo)-2-hydroxy-1,3-xylylene-18-crown 5-Ether" . It is used in scientific research and industry.


Molecular Structure Analysis

The molecular weight of “18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]” is 506.47 . It has a complex structure that includes a crown ether ring and a phenol group .


Physical and Chemical Properties Analysis

“18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]” is a solid at 20 degrees Celsius . It appears as a light yellow to amber to dark green powder or crystal .

Scientific Research Applications

Chromogenic Properties for Metal Ion Detection

18-Crown-5 derivatives have been utilized for the spectrophotometric determination of sodium and potassium ions. Specifically, chromogenic crown ethers like (2-hydroxy-3,5-dinitrophenyl)oxymethyl-15-crown-5 show high molar absorptivity, making them suitable for sodium detection in human blood serum (Nakamura, Nishida, Takagi, & Ueno, 1982).

Ion-Pair Formation and Extraction

Studies on ion-pair formation in water and extraction into benzene of 18-Crown-5 complexes with nitrated phenolate ions provide insights into the selective extraction of metal ions. The research explores the ion-pair formation constants and overall extraction constants, offering a deeper understanding of the complexation behavior in various solvent systems (Katsuta, Yamada, Kudo, & Takeda, 2000).

Optical Activity and Enantiomer Selectivity

Optically active azophenolic crown ethers containing 18-Crown-5 structures have been synthesized for studying enantiomer selectivity in complexation with chiral amines. This research is significant in the field of chiral recognition and the development of enantioselective sensors (Ogasahara, Hirose, Tobe, & Naemura, 1997).

Complexation with Alkali and Alkaline Earth Metal Ions

The complexation behavior of "crowned" 4-(2,4-dinitrophenylazo)phenol with various metal ions has been extensively studied, highlighting its potential application in colorimetric assays for metal ion detection, such as lithium in pharmaceutical preparations (Nakashima, Nakatsuji, Akiyama, Kaneda, & Misumi, 1986).

Phase Transfer Catalysis

Aromatic crown ethers, including those related to 18-Crown-5, have been employed as phase transfer catalysts in organic synthesis, particularly in the synthesis of N-acetylglucosamine β-aryl glycosides. This application demonstrates the versatility of crown ethers in facilitating chemical reactions (Chupakhina, Kur’yanov, Chirva, Grigorash, Kotlyar, & Kamalov, 2004).

Future Directions

“18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]” is used in various fields such as analytical chemistry, spectroscopy, and materials science . Its future directions could involve further exploration of its properties and potential applications in these and other fields.

Properties

IUPAC Name

19-[(2,4-dinitrophenyl)diazenyl]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17(21),18-trien-21-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O10/c27-22-16-11-18(23-24-20-2-1-19(25(28)29)13-21(20)26(30)31)12-17(22)15-36-10-8-34-6-4-32-3-5-33-7-9-35-14-16/h1-2,11-13,27H,3-10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXPMOXJXQUNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC2=CC(=CC(=C2O)COCCOCCO1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511874
Record name 19-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81238-58-6
Record name 19-[2-(2,4-Dinitrophenyl)diazenyl]-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-trien-21-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81238-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17-dien-21-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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